molecular formula C6H4ClNO B15134976 5-Chloro-3-methylidenepyridin-2-one

5-Chloro-3-methylidenepyridin-2-one

Cat. No.: B15134976
M. Wt: 141.55 g/mol
InChI Key: NWJKQDKNUIJZIF-UHFFFAOYSA-N
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Description

5-Chloro-3-methylidenepyridin-2-one is a heterocyclic compound that features a pyridinone core with a chlorine atom at the 5-position and a methylene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylidenepyridin-2-one typically involves the chlorination of a suitable pyridinone precursor One common method starts with 2-pyridone, which undergoes chlorination at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for chlorination and Wittig reactions, ensuring higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylidenepyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The pyridinone ring can be reduced to a dihydropyridinone.

    Substitution: The chlorine atom at the 5-position can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-formylpyridin-2-one.

    Reduction: Formation of 5-chloro-3-methylpyridin-2-one.

    Substitution: Formation of 5-substituted-3-methylidenepyridin-2-one derivatives.

Scientific Research Applications

5-Chloro-3-methylidenepyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylidenepyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyridin-3-one: Similar structure but lacks the methylene group at the 3-position.

    3-Methylidenepyridin-2-one: Similar structure but lacks the chlorine atom at the 5-position.

    5-Chloro-3-methylpyridin-2-one: Similar structure but lacks the methylene group at the 3-position.

Uniqueness

5-Chloro-3-methylidenepyridin-2-one is unique due to the presence of both the chlorine atom and the methylene group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

IUPAC Name

5-chloro-3-methylidenepyridin-2-one

InChI

InChI=1S/C6H4ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2

InChI Key

NWJKQDKNUIJZIF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)Cl

Origin of Product

United States

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